Cas no 914303-13-2 (Piperidine, 3,5-dimethyl-, (3S,5S)-)

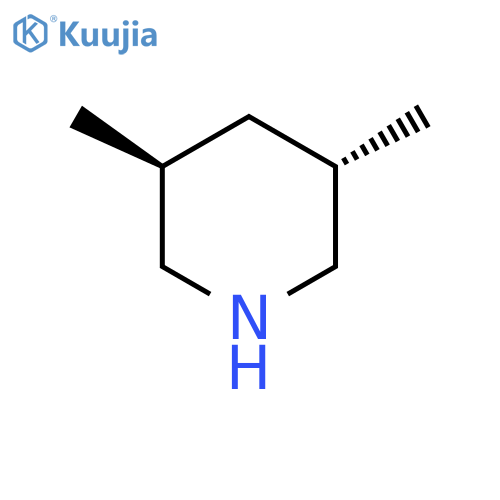

914303-13-2 structure

商品名:Piperidine, 3,5-dimethyl-, (3S,5S)-

CAS番号:914303-13-2

MF:C7H15N

メガワット:113.200701951981

MDL:MFCD19219323

CID:5229398

Piperidine, 3,5-dimethyl-, (3S,5S)- 化学的及び物理的性質

名前と識別子

-

- Piperidine, 3,5-dimethyl-, (3S,5S)-

- (3S, 5S)-3,5-Dimethyl-piperidine

-

- MDL: MFCD19219323

- インチ: 1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1

- InChIKey: IDWRJRPUIXRFRX-BQBZGAKWSA-N

- ほほえんだ: N1C[C@@H](C)C[C@H](C)C1

Piperidine, 3,5-dimethyl-, (3S,5S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1127050-1g |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 95% | 1g |

$3310 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1349176-500mg |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 95% | 500mg |

$1880 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2374-250mg |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 98% | 250mg |

¥0.0 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1127050-250mg |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 98% | 250mg |

$830 | 2022-10-24 | |

| eNovation Chemicals LLC | Y1349176-5g |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 95% | 5g |

$11115 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1349176-1g |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 95% | 1g |

$3225 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1127050-500mg |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 95% | 500mg |

$1930 | 2023-05-18 | |

| eNovation Chemicals LLC | Y1127050-5g |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 95% | 5g |

$11360 | 2023-05-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2374-1g |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 98% | 1g |

¥25182.55 | 2024-04-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R2374-500mg |

(3S, 5S)-3,5-Dimethyl-piperidine |

914303-13-2 | 98% | 500mg |

¥14689.82 | 2024-04-15 |

Piperidine, 3,5-dimethyl-, (3S,5S)- 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

914303-13-2 (Piperidine, 3,5-dimethyl-, (3S,5S)-) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:914303-13-2)Piperidine, 3,5-dimethyl-, (3S,5S)-

清らかである:99%/99%/99%

はかる:1g/5g/500mg

価格 ($):3156.0/10827.0/1841.0